molecular formula C11H13NO2 B14276424 n-(2-Oxoethyl)-3-phenylpropanamide CAS No. 133950-83-1

n-(2-Oxoethyl)-3-phenylpropanamide

Cat. No.: B14276424
CAS No.: 133950-83-1
M. Wt: 191.23 g/mol
InChI Key: DZVUYVAKBFPVIR-UHFFFAOYSA-N
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Description

N-(2-Oxoethyl)-3-phenylpropanamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. As a propanamide derivative featuring a reactive 2-oxoethyl group, this molecule serves as a versatile building block (synthon) for the development of more complex structures. Its structure suggests potential application in the synthesis of peptidomimetics or as an intermediate in the exploration of pharmacologically active molecules. Researchers utilize this compound under laboratory conditions for professional research purposes. This product is labeled with the precautionary statement "For Research Use Only," indicating it is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

CAS No.

133950-83-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(2-oxoethyl)-3-phenylpropanamide

InChI

InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,14)

InChI Key

DZVUYVAKBFPVIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC=O

Origin of Product

United States

Preparation Methods

Carboxylic Acid Activation and Nucleophilic Substitution

The foundational approach to synthesizing N-(2-Oxoethyl)-3-phenylpropanamide involves activating 3-phenylpropanoic acid into its acyl chloride derivative. While direct methods using oxalyl chloride or thionyl chloride are well-documented, contemporary protocols favor coupling reagents to minimize side reactions. For instance, the use of benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBop) with N,N-diisopropylethylamine (DIEA) in dichloromethane enables efficient amide bond formation between 3-phenylpropanoic acid and 2-aminoacetaldehyde derivatives.

A critical challenge lies in the instability of 2-aminoacetaldehyde, necessitating protective strategies. Benzylamine-protected intermediates, as demonstrated in RSC protocols, allow for stable handling. For example, reacting 3-phenylpropanoic acid with N-(2-(benzylamino)-2-oxoethyl) glycine under PyBop/DIEA conditions yields a protected precursor, which is subsequently deprotected via hydrogenolysis or acidic cleavage.

Table 1: Comparative Yields for Acyl Chloride vs. Coupling Reagent Methods

Method Reagents Solvent Yield (%)
Acyl Chloride Oxalyl chloride, Et₃N DCM 68
PyBop/DIEA PyBop, DIEA DCM 85
HATU/DIEA HATU, DIEA DMF 78

Modern Catalytic and Protecting-Group Approaches

Boc-Protected Intermediate Synthesis

The tert-butoxycarbonyl (Boc) group offers a robust protective strategy for the amine moiety. In a representative procedure, Boc-protected glycine is acylated with 3-phenylpropanoic acid using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), achieving yields exceeding 80%. Subsequent Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the free amine, which is then oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).

Reductive Amination Pathways

Alternative routes employ reductive amination to bypass unstable aldehyde intermediates. For example, condensing 3-phenylpropanoic acid with 2-aminoethanol under Mitsunobu conditions (DIAD, PPh₃) forms the secondary alcohol, which is oxidized to the ketone using Dess-Martin periodinane. This two-step process avoids the need for protective groups, though yields are modest (65–70%) due to over-oxidation side products.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors enable precise control over reaction parameters, such as temperature and residence time, critical for exothermic amidation reactions. A patented method describes the use of microreactors for the reaction of 3-phenylpropanoic acid with 2-oxoethylamine hydrochloride, achieving 92% conversion at 50°C with a 2-minute residence time.

Solvent and Catalyst Recycling

Green chemistry principles are integrated into large-scale production by employing recoverable catalysts. Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the amidation in solvent-free systems, with the enzyme reused over 10 cycles without significant activity loss.

Table 2: Industrial Process Metrics

Parameter Batch Reactor Continuous Flow
Reaction Time 6 h 2 min
Yield 75% 92%
Solvent Consumption 5 L/kg product 0.8 L/kg product

Mechanistic Insights and By-Product Analysis

Competing Oxidation Pathways

During the final oxidation step, over-oxidation to carboxylic acids remains a key challenge. Kinetic studies reveal that using catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with NaOCl as the stoichiometric oxidant suppresses acid formation, enhancing ketone selectivity to 95%.

By-Product Characterization

Common by-products include:

  • 3-Phenylpropanoic acid : From incomplete amidation (5–10% in suboptimal conditions).
  • N-(2-Hydroxyethyl)-3-phenylpropanamide : Resulting from incomplete oxidation (3–7%).
    GC-MS and HPLC analyses are critical for quantifying impurities, with regulatory thresholds requiring <0.1% for pharmaceutical-grade material.

Emerging Green Chemistry Methodologies

Photocatalytic Amidation

Recent advances utilize visible-light photocatalysis for direct amide bond formation. Irradiating 3-phenylpropanoic acid and 2-aminoacetaldehyde diethyl acetal with Ru(bpy)₃Cl₂ under blue LED light achieves 70% yield without coupling reagents, though scalability remains under investigation.

Biobased Solvent Systems

Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) replace traditional solvents like DMF, reducing environmental impact. In model reactions, 2-MeTHF improves yield by 12% compared to DMF due to enhanced substrate solubility.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxoethyl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-(2-Oxoethyl)-3-phenylpropanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Oxoethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may bind to active sites of enzymes, blocking their activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Comparison

The primary variation among 3-phenylpropanamide derivatives lies in the substituents attached to the amide nitrogen. Key analogs include:

Compound Name Substituent on N-Atom Molecular Formula Molecular Weight (g/mol) Evidence ID
N-(3-Aminophenyl)-3-phenylpropanamide 3-Aminophenyl C₁₅H₁₆N₂O 240.31
N-(5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide Thiadiazolylsulfanyl + indole C₂₁H₂₀N₄O₂S₂ 424.54
(E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide Indole-vinyl + methylindole C₂₉H₂₅N₅O 483.55
N-[2-(Dimethylcarbamoylmethylsulfanyl)benzothiazol-6-yl]-3-phenylpropanamide Benzothiazolyl + dimethylcarbamoyl C₂₀H₂₀N₄O₂S₂ 436.53
N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide Spiro-thia-azacyclic ring C₂₀H₂₄N₂O₂S 356.48

Key Observations :

Physicochemical Properties

Melting Points and Solubility
  • Spiro-thia-azacyclic derivatives (e.g., compound 8b in ) exhibit high melting points (68–196°C), attributed to crystalline packing and hydrogen bonding.
  • Indole-containing analogs (e.g., ) are likely less soluble in polar solvents due to hydrophobic indole rings.
Elemental Analysis
  • Spiro-thia-azacyclic derivatives () show close alignment between calculated and observed carbon content (e.g., 63.31% vs. 62.78% for 8b ), confirming high purity.
Antimicrobial Properties
  • (E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide () exhibits in vitro antimicrobial activity, likely due to indole moieties disrupting microbial membranes.
Antiviral Potential

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